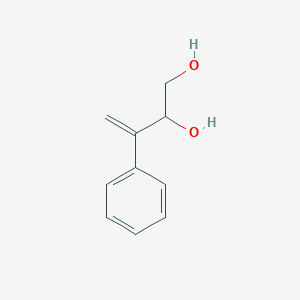
3-Butene-1,2-diol, 3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butene-1,2-diol, 3-phenyl- is an organic compound with the molecular formula C10H12O2 It is a diol, meaning it contains two hydroxyl groups (-OH), and it features a phenyl group (a benzene ring) attached to the third carbon of the butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Butene-1,2-diol, 3-phenyl- can be synthesized through several methods. One common approach involves the hydroxylation of alkenes. For instance, the hydroxylation of 3-phenyl-1-butene using osmium tetroxide (OsO4) as a catalyst can yield 3-Butene-1,2-diol, 3-phenyl- under mild conditions . Another method involves the deoxydehydration (DODH) of erythritol, a biobased precursor, in a continuous flow process .
Industrial Production Methods
Industrial production of 3-Butene-1,2-diol, 3-phenyl- typically involves the use of high-temperature and high-pressure conditions to optimize yield and efficiency. The continuous flow process mentioned earlier is particularly advantageous for industrial applications due to its scalability and robustness .
Chemical Reactions Analysis
Types of Reactions
3-Butene-1,2-diol, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields saturated diols.
Substitution: Results in the formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Butene-1,2-diol, 3-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It serves as a building block for the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Butene-1,2-diol, 3-phenyl- involves its interaction with various molecular targets. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of carbonyl compounds . The specific pathways and intermediates depend on the reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,2-propanediol: Similar structure but with a different carbon chain length.
3-Phenyl-1,2-ethanediol: Another diol with a shorter carbon chain.
3-Phenyl-1-butanol: Contains a hydroxyl group but lacks the second hydroxyl group present in 3-Butene-1,2-diol, 3-phenyl-.
Uniqueness
3-Butene-1,2-diol, 3-phenyl- is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
188481-67-6 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-phenylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,10-12H,1,7H2 |
InChI Key |
VYQFJGZTBGKQAV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)

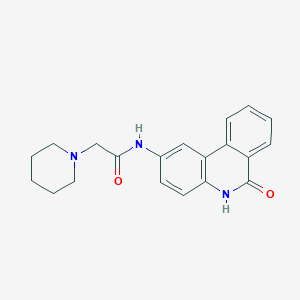
![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
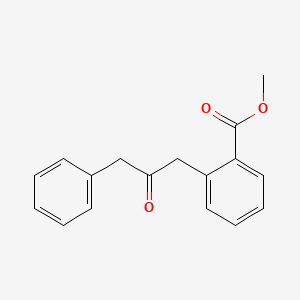


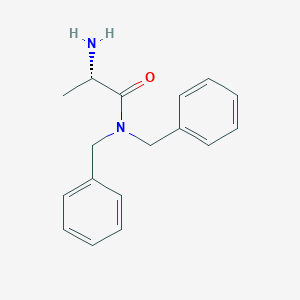
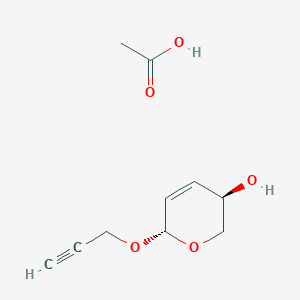
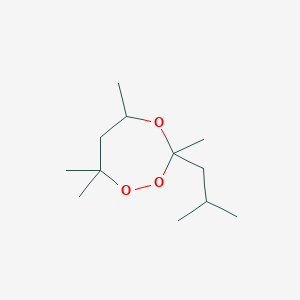
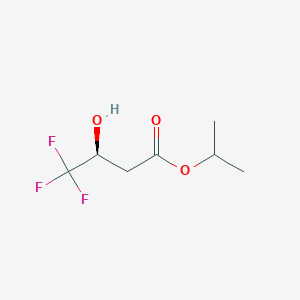
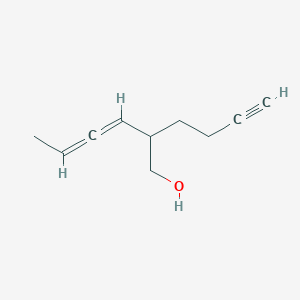
![3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-](/img/structure/B14255690.png)

